Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate
Description
Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate (CAS: 258273-50-6) is an imidazo[1,2-a]pyridine derivative with a methyl ester functional group. Its molecular formula is C₁₈H₁₈N₂O₂, and it has a molecular weight of 294.35 g/mol . The compound is characterized by a fused bicyclic imidazo[1,2-a]pyridine core substituted with a 4-methylphenyl (p-tolyl) group at position 2, a methyl group at position 6, and an acetoxy methyl ester at position 3 . It is primarily used as a pharmaceutical intermediate or impurity reference standard in hypnotics and sedatives, such as zolpidem-related products .
Properties
IUPAC Name |
methyl 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-4-7-14(8-5-12)18-15(10-17(21)22-3)20-11-13(2)6-9-16(20)19-18/h4-9,11H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFOVSRWICIMNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431662 | |
| Record name | Methyl [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258273-50-6 | |
| Record name | Methyl [6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate is a synthetic compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C17H19N3O2
- CAS Number : 885272-78-6
Biological Activity Overview
Research indicates that compounds within the imidazo[1,2-a]pyridine family exhibit diverse biological activities, including:
- Antitumor Activity : Several derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies on similar compounds have demonstrated significant growth inhibition in various cancer cell lines, including triple-negative breast cancer (TNBC) lines such as MDA-MB-231 and MDA-MB-468 .
- Antimicrobial Properties : Imidazo[1,2-a]pyridines have also been evaluated for their antimicrobial effects. Some derivatives have shown activity against a range of bacteria and fungi, indicating their potential as therapeutic agents in infectious diseases .
Antitumor Activity
A study involving methyl derivatives of imidazo[1,2-a]pyridine assessed their effects on TNBC cell lines. The results indicated that certain compounds led to:
- Cell Viability Reduction : The GI50 concentration for the most promising compound was found to be around 13 μM, significantly reducing viable cell numbers in treated groups compared to controls.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treated cells exhibited increased G0/G1 phase arrest and decreased S phase activity, suggesting a mechanism of action that disrupts normal cell cycle progression .
Antimicrobial Effects
In another investigation focusing on the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, it was found that:
- Compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
- The structure-activity relationship (SAR) highlighted specific substitutions on the imidazo ring that enhanced antimicrobial efficacy.
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate exhibit various biological activities:
- Antitumor Activity : Compounds containing imidazo[1,2-a]pyridine structures have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens, making it a candidate for further exploration in antibiotic development.
- CNS Activity : The compound may exhibit central nervous system (CNS) activity, which could be beneficial in developing sedatives or anxiolytics.
Pharmaceutical Applications
The unique structure of this compound positions it as a valuable compound in drug discovery and development:
- Drug Development : Its derivatives have been explored for their potential as novel therapeutic agents targeting specific diseases, particularly in oncology and infectious diseases.
- Reference Standards : The compound is used as a reference standard in pharmaceutical testing and quality control due to its well-defined chemical properties .
Material Science Applications
In addition to its biological applications, this compound may have implications in material science:
- Polymer Chemistry : Its chemical structure can be utilized to synthesize new polymers with desirable mechanical and thermal properties.
- Nanotechnology : The compound's unique properties could be harnessed in the development of nanomaterials for drug delivery systems or sensors.
Case Studies
Several studies highlight the applications of similar compounds:
- Antitumor Research : A study demonstrated that imidazo[1,2-a]pyridine derivatives showed significant cytotoxicity against cancer cell lines, suggesting that this compound may share these properties .
- Antimicrobial Efficacy : Research on related compounds revealed promising results against antibiotic-resistant bacteria, indicating a potential role for this compound in addressing global health challenges .
- CNS Effects : Investigations into the CNS effects of related imidazo compounds have shown anxiolytic properties in animal models, paving the way for further studies on this compound's effects on anxiety and sleep disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several derivatives, differing in functional groups, substituents, or pharmacological profiles. Below is a systematic comparison:
Functional Group Variants
Key Observations :
- Bioactivity: The acetic acid derivative (CAS 189005-44-5) is a known metabolite and impurity in zolpidem synthesis, while the nitrile (CAS 768398-03-4) and amide (CAS 365213-58-7) are precursors in medicinal chemistry .
- Solubility : The methyl ester (CAS 258273-50-6) exhibits higher lipophilicity compared to the polar carboxylic acid derivative, influencing its pharmacokinetic properties .
Substituent Variants
Key Observations :
- Electron-Withdrawing Groups : Chlorinated analogs (e.g., CAS 315.09) show enhanced antimicrobial activity due to increased electrophilicity .
- Simplified Scaffold: The non-substituted derivative (CAS 91350-91-3) is used in foundational synthetic studies .
Pharmacologically Active Derivatives
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a multi-step process:
- Formation of the imidazo[1,2-a]pyridine core with substitution at the 2-position by a p-tolyl group.
- Functionalization at the 3-position to introduce the acetic acid or ester functionality.
- Conversion of intermediates through halogenation, cyanation, hydrolysis, and amidation steps to obtain the final methyl ester.
Key Preparation Routes and Reaction Conditions
Starting Material Preparation
Conversion to Methyl Ester
- The acetic acid intermediate is esterified to form the methyl ester, typically via standard esterification protocols.
- Alternatively, the acid chloride intermediate can be reacted directly with methanol or methyl halides under controlled conditions to afford the methyl ester.
Detailed Process Steps from Patents and Literature
Comparative Analysis of Preparation Methods
Research Findings and Optimization Insights
- The oxalyl chloride method offers a commercially viable and efficient route to the acetic acid intermediate with high purity, minimizing the need for extensive purification steps.
- The cyanide hydrolysis approach provides an alternative but involves longer reaction times and requires careful acid-base workup to isolate the acid intermediate.
- Amidation or esterification steps can be performed directly on the acyl chloride intermediate, improving overall process efficiency.
- Solvent choice impacts yield and environmental footprint; ethylene dichloride and methylene dichloride are preferred but alternatives are explored for greener processes.
- Catalysts such as palladium or platinum used in hydrogenolysis steps are expensive and less environmentally friendly; alternative methods avoid these catalysts.
- The reaction temperature range for the key steps is generally mild to moderate (15-105°C), balancing reaction kinetics and stability of intermediates.
Summary Table of Preparation Methods
Q & A
Q. What are the standard synthetic routes for Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate?
The compound is synthesized via multicomponent condensation reactions. A prevalent method involves reacting 2-aminopyridines , arylglyoxals , and Meldrum’s acid under reflux conditions . For example:
- Step 1 : Condensation of 2-amino-6-methylpyridine with p-tolylglyoxal to form the imidazo[1,2-a]pyridine core.
- Step 2 : Acetylation using Meldrum’s acid derivatives to introduce the acetate group.
- Key parameters : Reaction temperature (70–90°C), solvent (methanol or ethanol), and catalytic glacial acetic acid .
Q. How is the compound characterized structurally?
Structural confirmation relies on:
Q. What preliminary biological activities have been reported?
Early studies highlight:
- Anti-inflammatory activity : Derivatives show COX-2 inhibition comparable to aspirin in murine macrophage models .
- Antimicrobial potential : Schiff base derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and E. coli .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Yields depend on:
- Substituent effects : Electron-donating groups (e.g., methyl on p-tolyl) enhance cyclization efficiency (yields ~65–75%) .
- Microwave-assisted synthesis : Reduces reaction time from 16 hours to 2 hours, improving yield by 15–20% .
- Catalyst selection : In(OTf) improves regioselectivity in imidazo[1,2-a]pyridine formation .
Q. How do structural modifications influence pharmacological activity?
- Bromine substitution : Introducing Br at the 6-position (e.g., Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate) enhances antitumor activity (IC = 12 µM vs. HeLa cells) .
- Ester vs. amide derivatives : Acetamide derivatives (e.g., N,N-dimethyl-2-[6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl]acetamide) show improved blood-brain barrier penetration for CNS targets .
Q. How can contradictions in biological data be resolved?
Example: Discrepancies in antimicrobial activity across studies may arise from:
Q. What computational methods support target identification?
- Molecular docking : Studies on N,N-dimethyl-2-[6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl]acetamide reveal strong binding to GABA receptors (docking score: −9.2 kcal/mol) .
- QSAR modeling : Correlate logP values (2.8–3.5) with CNS activity .
Methodological Guidance
Q. Designing SAR studies for imidazo[1,2-a]pyridine derivatives
Q. Resolving spectral ambiguities in NMR analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
